

2,4,6-Triaminopyrimidine: A Technical Guide to Its Physical Properties and Structure

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Compound of Interest

Compound Name: **2,4,6-Triaminopyrimidine**

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Introduction

2,4,6-Triaminopyrimidine (TAP) is a heterocyclic organic compound featuring a pyrimidine core substituted with three amino groups.^[1] This arrangement makes it a versatile building block in medicinal chemistry and materials science. It serves as a crucial precursor for the synthesis of various pharmaceuticals, including diuretics like Triamterene, antimalarial drugs, and folate antagonists such as aminopterin and methotrexate.^{[2][3]} Its ability to form extensive hydrogen-bonding networks also makes it a subject of interest in supramolecular chemistry.^[3] ^[4] This guide provides a detailed overview of the physical, structural, and spectroscopic properties of **2,4,6-Triaminopyrimidine**, along with relevant experimental protocols.

Chemical and Physical Properties

2,4,6-Triaminopyrimidine is typically an off-white to beige crystalline powder.^{[1][5]} It is known to form dark brown oxidation products when exposed to air, necessitating storage under inert atmosphere in a cool, dark place.^{[1][2]} The compound is stable under normal temperatures and pressures.^[5]

Table 1: General and Physical Properties of 2,4,6-Triaminopyrimidine

Property	Value	Source(s)
Molecular Formula	C ₄ H ₇ N ₅	[1]
Molecular Weight	125.13 g/mol	[2]
CAS Number	1004-38-2	[1]
Appearance	Off-white to beige powder	[1][5]
Melting Point	249-251 °C (lit.)	[1]
Boiling Point	222.58 °C (rough estimate)	[1]
Density	1.29 - 1.51 g/cm ³ (estimate)	[1][5]
pKa	6.84 (at 20 °C)	[1][6]
Vapor Pressure	0 Pa at 25 °C	[1]

Table 2: Solubility Data

Solvent	Solubility (at 20°C)	Source(s)
Water	36.5 g/kg (36.5 g/L)	[2][6][7]
Methanol	22.7 g/kg (Slightly soluble)	[1][2][7]
Ethanol	4.5 g/kg	[2][7]
DMSO	Sparingly soluble	[1]

Molecular and Crystal Structure

The molecular structure of **2,4,6-Triaminopyrimidine** consists of a pyrimidine ring with amino groups at the 2, 4, and 6 positions. The molecule is nearly planar.[8]

In the crystalline state, **2,4,6-Triaminopyrimidine** molecules are organized into complex supramolecular networks primarily through hydrogen bonding.[4][8] The crystal structure is monoclinic, with the space group P2₁/c.[4][8] The molecules are joined into ribbons by N-H···N hydrogen bonds that link the amino groups at the 4 and 6 positions to the ring nitrogen atoms of adjacent molecules.[8] These ribbons then associate through π-π stacking interactions to

form infinite antiparallel double ribbons.[8] This extensive hydrogen bonding and stacking are key to its solid-state properties and its interactions in biological systems.[4][8]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **2,4,6-Triaminopyrimidine**.

Table 3: Key Spectroscopic Data for 2,4,6-Triaminopyrimidine

Spectroscopic Method	Key Observations	Source(s)
¹ H NMR	Spectra available for reference.	[9]
¹³ C NMR	Spectra available for reference.	[9]
¹⁵ N NMR	Spectra available for reference (Solvent: DMSO).	[10]
FT-IR (Solid Phase)	Asymmetric and symmetric N-H stretching vibrations (amino groups) observed between 3448 cm ⁻¹ and 3315 cm ⁻¹ . A strong band at 1628 cm ⁻¹ is associated with NH ₂ scissoring vibration.	[11]

Experimental Protocols

Detailed experimental procedures are vital for the synthesis, purification, and analysis of **2,4,6-Triaminopyrimidine**.

Synthesis Protocol (Traube Synthesis)

The classical synthesis of **2,4,6-Triaminopyrimidine** was first reported by Wilhelm Traube in 1905.[2] It involves the condensation of malononitrile with guanidine.

Methodology:

- Preparation of Guanidine Free Base: If starting from a salt like guanidine hydrochloride, the free base is liberated by reacting it with a strong base such as sodium methoxide in an alcohol solvent (e.g., ethanol).[2]
- Condensation Reaction: Malononitrile is added to the solution of guanidine in ethanol.
- Reflux: The reaction mixture is heated under reflux. The exact time can vary, but several hours are typical.
- Exclusion of Air: Due to the high sensitivity of the aromatic triamine product to oxidation, all steps should be carried out under an inert atmosphere (e.g., nitrogen or argon).[2]
- Isolation: The product can be isolated from the solution as a well-crystallizing sulfate by acidification with sulfuric acid.[2]

Purification: Recrystallization

Methodology:

- Dissolve the crude **2,4,6-Triaminopyrimidine** in a minimal amount of a hot solvent mixture, such as dilute aqueous ethanol.[2][8]
- Allow the solution to cool slowly to room temperature, then potentially cool further in an ice bath to maximize crystal formation.
- Collect the precipitated crystals, which often form as long needles, by filtration.[2]
- Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Characterization: Obtaining Spectroscopic Data

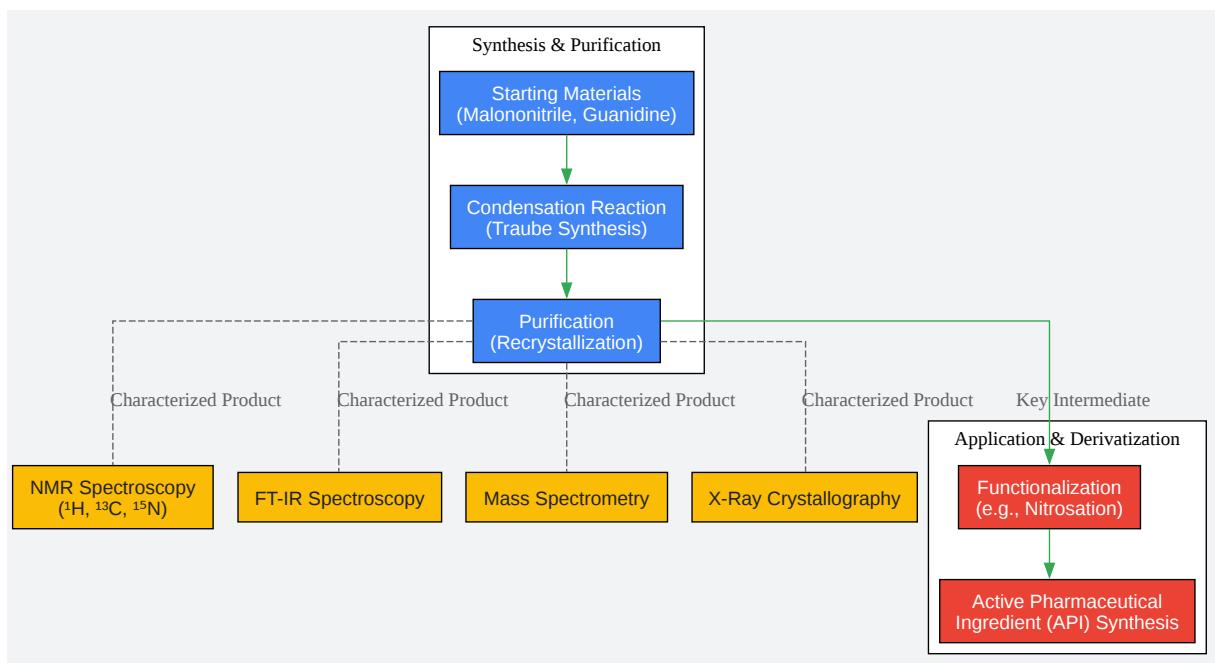
Methodology for NMR Spectroscopy:

- Dissolve a small, accurately weighed sample of purified **2,4,6-Triaminopyrimidine** in a suitable deuterated solvent (e.g., DMSO-d₆, as it is sparingly soluble in many common NMR solvents).[1][10]

- Transfer the solution to an NMR tube.
- Acquire ^1H , ^{13}C , and other relevant NMR spectra (e.g., ^{15}N) using a high-resolution NMR spectrometer.[9][10]
- Process the resulting Free Induction Decay (FID) data (Fourier transform, phase correction, baseline correction) to obtain the final spectrum for analysis.

Workflow and Applications

2,4,6-Triaminopyrimidine is a key starting material for more complex molecules, particularly in the pharmaceutical industry. Its synthesis and subsequent functionalization are critical steps in drug development pipelines.



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Caption: General workflow from synthesis to application of **2,4,6-Triaminopyrimidine**.

A common derivatization is the reaction with nitrous acid (HNO_2) to introduce a nitroso group at the 5-position, forming 2,4,6-triamino-5-nitrosopyrimidine.[2][3] This intermediate can then be

reduced to 2,4,5,6-tetraaminopyrimidine, another crucial building block for pharmaceuticals.[\[2\]](#)
[\[12\]](#)

Biological Role and Significance

2,4,6-Triaminopyrimidine itself exhibits biological activity. It functions as an organic cation that can block paracellular conductance pathways in kidney epithelia, which affects sodium and potassium excretion.[\[1\]](#)[\[6\]](#) More significantly, its derivatives are potent inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism, making them effective as antimalarial, antibacterial, and anticancer agents.[\[2\]](#)[\[13\]](#)[\[14\]](#) The triaminopyrimidine scaffold is also being explored in the development of fast-acting antimalarial clinical candidates.[\[3\]](#) Furthermore, it has been proposed as a potential prebiotic nucleic base analog in studies on the origin of life, as it can react with ribose to form a nucleoside that associates with complementary molecules.[\[2\]](#)[\[15\]](#)

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